![molecular formula C12H18N2O B14307156 (1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide CAS No. 112752-41-7](/img/structure/B14307156.png)
(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N’-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide is an organic compound that belongs to the class of imidamides This compound is characterized by the presence of a methoxyphenyl group attached to a dimethylethanimidamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide typically involves the reaction of 3-methoxybenzylamine with N,N-dimethylacetamide dimethyl acetal. The reaction is carried out under anhydrous conditions, often using a solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of (1E)-N’-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N’-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group in the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1E)-N’-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1E)-N’-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1E)-N’-[(4-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide
- (1E)-N’-[(3-Hydroxyphenyl)methyl]-N,N-dimethylethanimidamide
- (1E)-N’-[(3-Methylphenyl)methyl]-N,N-dimethylethanimidamide
Uniqueness
(1E)-N’-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
112752-41-7 |
|---|---|
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
N'-[(3-methoxyphenyl)methyl]-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C12H18N2O/c1-10(14(2)3)13-9-11-6-5-7-12(8-11)15-4/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
HDOOYSZRONBZFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCC1=CC(=CC=C1)OC)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)
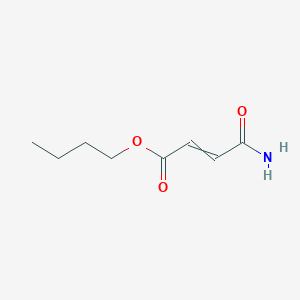
![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
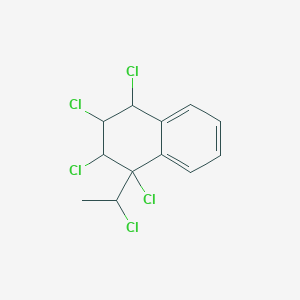
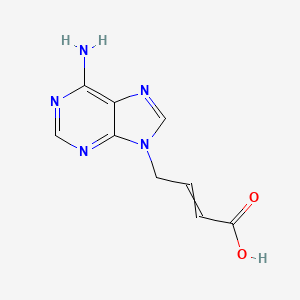
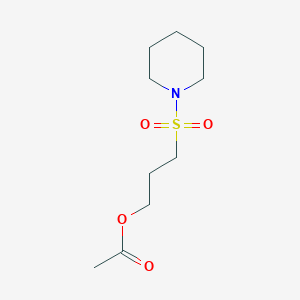

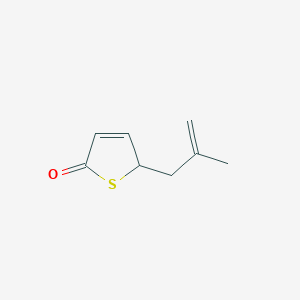

![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
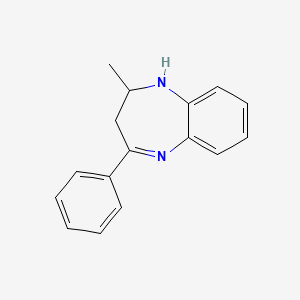
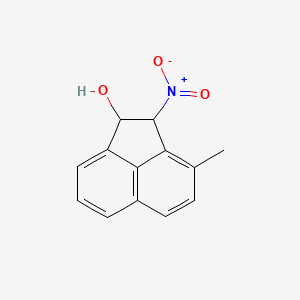

![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
